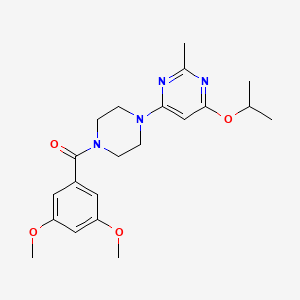

(3,5-Dimethoxyphenyl)(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-14(2)29-20-13-19(22-15(3)23-20)24-6-8-25(9-7-24)21(26)16-10-17(27-4)12-18(11-16)28-5/h10-14H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPPCMGMXNSJPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: “(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone” (Compound 4, )

Structural Differences :

Pharmacological Implications :

- Solubility & Bioavailability : The piperazine moiety in the user’s compound likely enhances aqueous solubility compared to the phenyl-linked pyrazolo-pyrimidine in Compound 4.

- Target Interaction :

- Compound 4’s pyrazolo-pyrimidine scaffold is associated with kinase inhibition (e.g., Aurora kinases) . The dimethylpyrazole may facilitate hydrogen bonding with target enzymes.

- The user’s compound’s pyrimidine-isopropoxy group could favor interactions with hydrophobic kinase pockets (e.g., PI3K or JAK families).

Predicted Physicochemical Properties :

| Property | User’s Compound | Compound 4 |

|---|---|---|

| LogP (lipophilicity) | ~3.5 (moderate) | ~4.2 (higher) |

| pKa | ~7.8 (piperazine) | ~6.5 (pyrazole) |

| PSA | ~90 Ų | ~85 Ų |

Functional Group Impact on Activity

- Methoxy vs. Methyl : Methoxy’s electron-donating nature may enhance binding affinity to targets requiring polar interactions (e.g., ATP-binding pockets in kinases).

- Piperazine vs. Phenyl Linker : Piperazine’s flexibility and basicity improve solubility and tissue penetration, whereas phenyl linkers may enhance CNS penetration due to increased lipophilicity .

- Isopropoxy vs. Pyrazolo-Pyrimidine: Isopropoxy’s steric bulk may reduce off-target effects compared to the planar pyrazolo-pyrimidine, which could intercalate into DNA or non-target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.